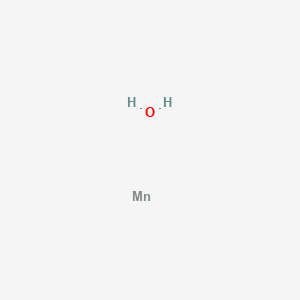
Benzyl 5-acetyl-4-methylthiazol-2-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 5-acetyl-4-methylthiazol-2-ylcarbamate is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-acetyl-4-methylthiazol-2-ylcarbamate typically involves the reaction of benzyl isocyanate with 5-acetyl-4-methylthiazole-2-amine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of thiazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the acetyl group. Common nucleophiles include amines and alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in dry ether or tetrahydrofuran.
Substitution: Amines, alcohols; typically carried out in the presence of a base such as triethylamine or pyridine.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Carbamate derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
Benzyl 5-acetyl-4-methylthiazol-2-ylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets. It may serve as a lead compound for the development of new therapeutic agents.
Industry: Used in the development of agrochemicals, such as pesticides and herbicides, due to its potential biological activity.
Wirkmechanismus
The mechanism of action of Benzyl 5-acetyl-4-methylthiazol-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in various binding interactions, including hydrogen bonding and π-π stacking, with the active sites of enzymes. This can lead to the inhibition or activation of enzymatic activity, resulting in the compound’s biological effects. The acetyl and carbamate groups may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Benzyl 5-acetylthiazol-2-ylcarbamate: Similar structure but lacks the methyl group at the 4-position of the thiazole ring.
5-Acetyl-4-methylthiazol-2-ylcarbamate: Similar structure but lacks the benzyl group.
Benzyl 4-methylthiazol-2-ylcarbamate: Similar structure but lacks the acetyl group.
Uniqueness: Benzyl 5-acetyl-4-methylthiazol-2-ylcarbamate is unique due to the presence of both the benzyl and acetyl groups, which can enhance its biological activity and binding interactions. The combination of these functional groups in the thiazole ring system provides a distinct chemical profile that can be exploited for various applications in medicinal chemistry and other fields.
Eigenschaften
Molekularformel |
C14H14N2O3S |
|---|---|
Molekulargewicht |
290.34 g/mol |
IUPAC-Name |
benzyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C14H14N2O3S/c1-9-12(10(2)17)20-13(15-9)16-14(18)19-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,15,16,18) |
InChI-Schlüssel |
WCDAZHPRQXWMEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)NC(=O)OCC2=CC=CC=C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


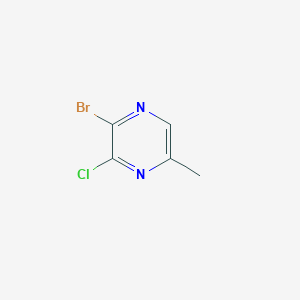

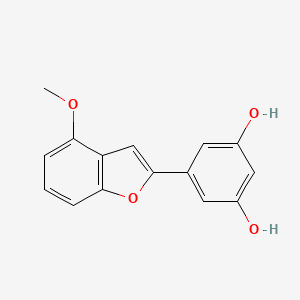

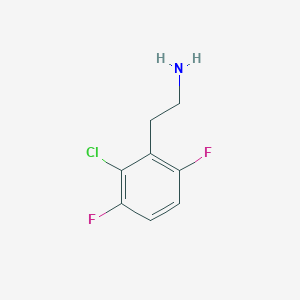
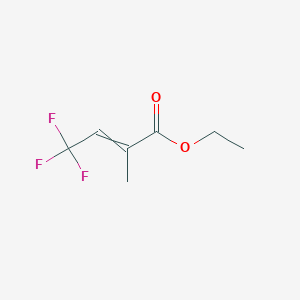
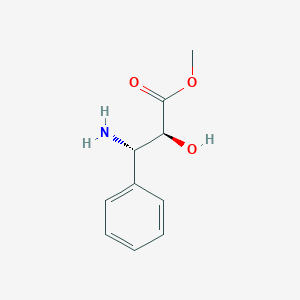
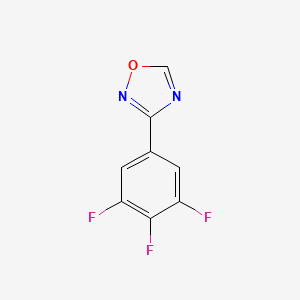
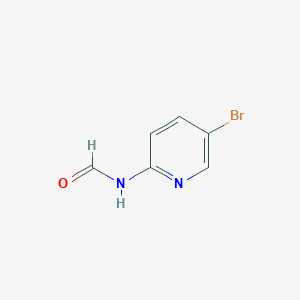


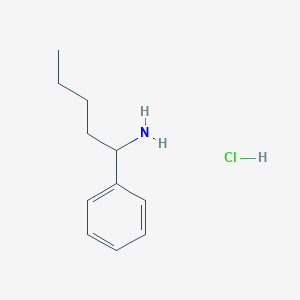
![4,4,5,5-tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B12441146.png)
